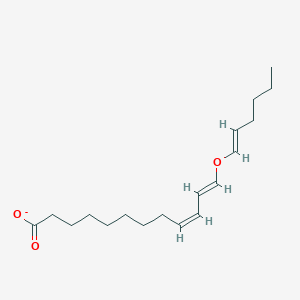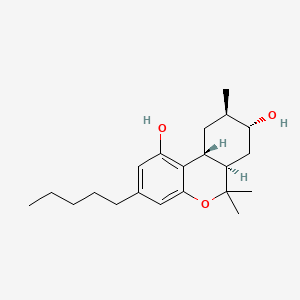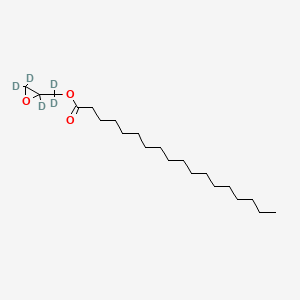
Abnormal Cannabivarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abnormal Cannabivarin is a synthetic cannabinoid that is structurally similar to known phytocannabinoids. It is a potential regioisomer produced in the synthesis of cannabivarin. This compound is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abnormal Cannabivarin is synthesized based on the published synthesis of Δ8-tetrahydrocannabinol. The synthesis involves the reaction of p-mentha-2,8-dien-1-ol with olivetol under specific conditions .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the production is carried out in research laboratories for analytical purposes .
Chemical Reactions Analysis
Types of Reactions: Abnormal Cannabivarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Abnormal Cannabivarin has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Studied for its potential interactions with biological systems, including its binding affinity to cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects, although research is still in the early stages.
Industry: Utilized in forensic toxicology for the identification and quantification of cannabinoids.
Mechanism of Action
The mechanism of action of Abnormal Cannabivarin involves its interaction with cannabinoid receptors, primarily CB1 and CB2. It may also interact with other molecular targets such as transient receptor potential cation channel subfamily V member 1 (TRPV1). These interactions can modulate various physiological processes, including pain perception and inflammation .
Comparison with Similar Compounds
Cannabivarin: A non-psychoactive cannabinoid found in the hemp plant Cannabis sativa.
Cannabidiol: Known for its therapeutic effects and non-psychoactive nature.
Tetrahydrocannabinol: The primary psychoactive component of cannabis.
Uniqueness: Abnormal Cannabivarin is unique due to its synthetic origin and structural similarity to phytocannabinoids. Unlike naturally occurring cannabinoids, it is primarily used for research and forensic applications .
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
6,6,9-trimethyl-1-propylbenzo[c]chromen-3-ol |
InChI |
InChI=1S/C19H22O2/c1-5-6-13-10-14(20)11-17-18(13)15-9-12(2)7-8-16(15)19(3,4)21-17/h7-11,20H,5-6H2,1-4H3 |
InChI Key |
QTHCBDXZTPLMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=CC(=C1)O)OC(C3=C2C=C(C=C3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)


![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)


![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)



![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)
![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)


